molecular formula C16H14N4O2 B12178954 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12178954
M. Wt: 294.31 g/mol
InChI Key: JJWZCAIJPAWLAB-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

    Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the acetamide moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoxaline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the quinoxaline or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2-methylquinoxaline.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as 3-pyridylacetamide.

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-3-yl)acetamide is unique due to its specific combination of the quinoxaline and pyridine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H14N4O2/c1-11-16(22)20(14-7-3-2-6-13(14)18-11)10-15(21)19-12-5-4-8-17-9-12/h2-9H,10H2,1H3,(H,19,21)

InChI Key

JJWZCAIJPAWLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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